

# Characterization and properties of 1-Acetyl-2-imidazolidinone

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## Compound of Interest

Compound Name: 1-Acetyl-2-imidazolidinone

Cat. No.: B193065

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## An In-depth Technical Guide to 1-Acetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and properties of **1-Acetyl-2-imidazolidinone**, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the biological context of this compound, particularly its relationship with antihypertensive drugs that target adrenergic and imidazoline receptor signaling pathways.

## Physicochemical Properties

**1-Acetyl-2-imidazolidinone** is a white to off-white crystalline solid.<sup>[1]</sup> Its fundamental physicochemical properties are summarized in the table below, providing a baseline for its handling, formulation, and quality control.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molar Mass	128.13 g/mol	[2]
Melting Point	173-175 °C	[2]
180-181 °C	[3]	
182-186 °C	[4]	
190-192 °C	[5]	
Density	1.237 g/cm <sup>3</sup>	[2]
Solubility	Sparingly soluble in Chloroform and DMSO. Slightly soluble in Methanol (with heating).	[1]
Appearance	White to off-white crystalline powder	[1]
CAS Number	5391-39-9	[2]

## Spectroscopic Characterization

The structural identity of **1-Acetyl-2-imidazolidinone** is confirmed through various spectroscopic techniques. The key spectral data are presented below, offering a reference for analytical verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
$^1\text{H}$	Not Specified (300 MHz)	2.47	singlet	-	-COCH <sub>3</sub>	[3]
	3.47	triplet	8.1	-CH <sub>2</sub> -N-	[3]	
	3.92	triplet	8.1	-CH <sub>2</sub> -N(Ac)-	[3]	
	5.87	broad singlet	-	-NH-	[3]	
$^{13}\text{C}$	Not Specified (75.5 MHz)	23.3	-	-	-COCH <sub>3</sub>	[3]
	36.4	-	-	-CH <sub>2</sub> -	[3]	
	42.1	-	-	-CH <sub>2</sub> -	[3]	
	157.2	-	-	-C=O (ring)	[3]	
	170.8	-	-	-C=O (acetyl)	[3]	

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3259	N-H stretch	[3]
1725	C=O stretch (acetyl)	[3]
1654	C=O stretch (ring amide)	[3]

## Mass Spectrometry (MS)

m/z	Ion	Relative Intensity (%)	Reference
129	[M+H] <sup>+</sup>	-	<a href="#">[3]</a>
128	[M] <sup>+</sup>	-	<a href="#">[3]</a>
85	-	100	<a href="#">[3]</a>
70	-	10	<a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **1-Acetyl-2-imidazolidinone** are crucial for obtaining a high-purity product for research and development.

### Synthesis of 1-Acetyl-2-imidazolidinone

Method 1: From 2-Imidazolidinone and Acetic Anhydride[\[6\]](#)

This protocol describes a common and straightforward method for the acetylation of 2-imidazolidinone.

- Materials:
  - 2-Imidazolidinone (5.18 g, 60.2 mmol)
  - Acetic anhydride (50 mL)
  - Cold ethanol
- Apparatus:
  - 100 mL round-bottom flask
  - Oil bath
  - Stirring apparatus
  - Filtration apparatus

- Procedure:
  - To a 100 mL round-bottom flask, add 2-imidazolidinone and acetic anhydride.
  - Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.
  - After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.
  - Collect the precipitated solid by filtration.
  - Wash the solid with a small amount of cold ethanol.
  - Dry the product to obtain colorless solid **1-acetyl-2-imidazolidinone** (yield: 4.94 g, 64.1%).[\[6\]](#)

#### Method 2: From Imidazol-2-one and Acetyl Chloride[\[7\]](#)

This alternative method utilizes acetyl chloride as the acetylating agent.

- Materials:
  - Imidazol-2-one (25.8 parts by weight)
  - Acetyl chloride (23.6 parts by weight)
  - Dry tetrahydrofuran (THF) (450 parts by volume)
  - Nitromethane
- Apparatus:
  - Reaction vessel with dropping funnel
  - Stirring apparatus
  - Apparatus for solvent removal under vacuum
  - Recrystallization apparatus

- Procedure:
  - Suspend imidazol-2-one in 350 parts by volume of dry THF in a reaction vessel cooled to 0 °C.
  - Add a solution of acetyl chloride in 100 parts by volume of THF dropwise over 60 minutes.
  - Stir the mixture for 3 hours at room temperature.
  - Blow dry air through the solution for a period of time.
  - Remove the solvent in vacuo.
  - Recrystallize the residue from boiling nitromethane to yield N-acetyl-imidazolid-2-one.[\[7\]](#)

## Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

- Recrystallization: As described in the synthesis protocols, recrystallization from solvents such as ethanol or nitromethane is an effective purification method.[\[6\]](#)[\[7\]](#)
- Flash Column Chromatography: For higher purity, flash column chromatography using silica gel and an appropriate eluent system (e.g., ethyl acetate) can be employed.[\[3\]](#)

## Biological Context and Signaling Pathways

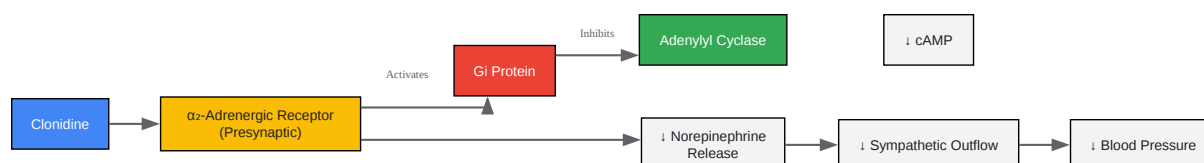
**1-Acetyl-2-imidazolidinone** is primarily of interest in the pharmaceutical industry as a synthetic intermediate and a known impurity in the production of clonidine.[\[1\]](#) It is also used in the synthesis of the antihypertensive drug moxonidine.[\[1\]](#) The therapeutic effects of clonidine and moxonidine are mediated through their interaction with adrenergic and imidazoline receptors, which play a crucial role in the central regulation of blood pressure.

## Signaling Pathways of Clonidine and Moxonidine

Clonidine and moxonidine both lower blood pressure by reducing sympathetic outflow from the central nervous system.[\[8\]](#)[\[9\]](#) However, they exhibit different receptor selectivity. Clonidine

primarily acts as an  $\alpha_2$ -adrenergic receptor agonist, while moxonidine shows higher selectivity for imidazoline I<sub>1</sub> receptors.[8][9]

Below are diagrams illustrating the generalized signaling pathways for these two drugs.



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Caption: Simplified signaling pathway of Clonidine.

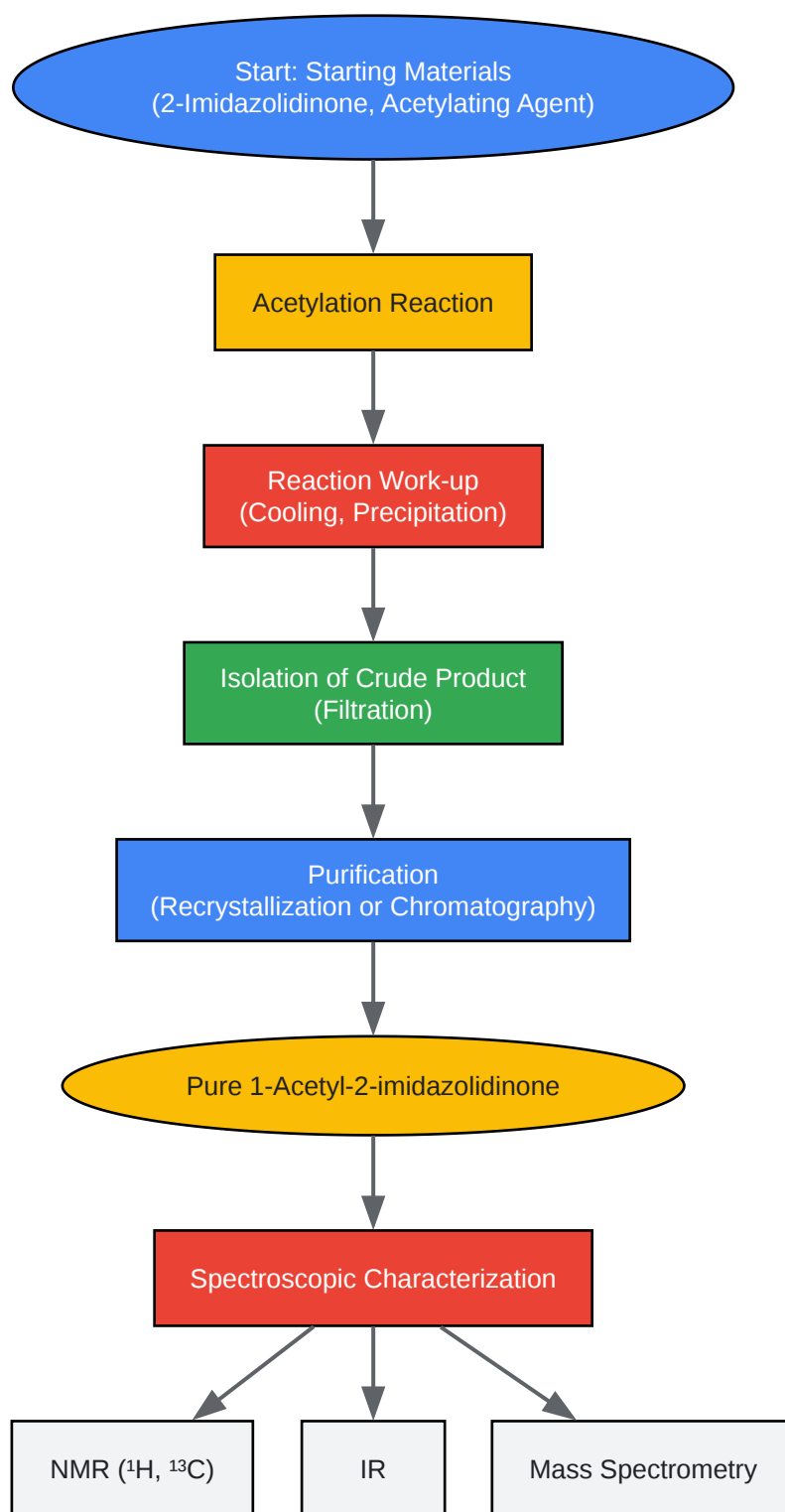


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Caption: Simplified signaling pathway of Moxonidine.

## Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **1-Acetyl-2-imidazolidinone**.



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Caption: Workflow for Synthesis and Characterization.



## Conclusion

**1-Acetyl-2-imidazolidinone** is a well-characterized compound with established protocols for its synthesis and analysis. Its significance lies in its role as a crucial building block in the pharmaceutical industry, particularly in the synthesis of antihypertensive agents. A thorough understanding of its properties and the biological pathways of the drugs derived from it is essential for drug development professionals and researchers in medicinal chemistry. This guide provides a foundational repository of technical information to support these endeavors.

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